molecular formula C20H15BrN2O B11529346 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11529346
M. Wt: 379.2 g/mol
InChI Key: JETKMWDHGSLLHI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are heterocyclic compounds containing a quinazoline moiety fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-bromobenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the quinazolinone ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.

    2-(4-Bromophenyl)ethanol: A compound with a bromine-substituted phenyl ring and an ethanol group.

    4-Bromophenyl 4-bromobenzoate: A compound with two bromine-substituted phenyl rings connected by an ester linkage.

Uniqueness

2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its quinazolinone core structure, which imparts specific chemical and biological properties. The presence of both bromine and phenyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H15BrN2O

Molecular Weight

379.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H15BrN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(24)23(19)16-6-2-1-3-7-16/h1-13,19,22H

InChI Key

JETKMWDHGSLLHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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